Methyl 2,4,4-trimethyl-3-oxopentanoate

Organic Synthesis Steric Effects β-Keto Ester Chemistry

Methyl 2,4,4-trimethyl-3-oxopentanoate (CAS 82145-70-8) is a branched β-keto ester with the molecular formula C₉H₁₆O₃ and a molecular weight of 172.22 g·mol⁻¹. It is typically supplied at a purity of 98% and contains one asymmetric carbon atom, making it a racemic synthon for stereoselective transformations.

Molecular Formula C9H16O3
Molecular Weight 172.22 g/mol
Cat. No. B13629081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,4,4-trimethyl-3-oxopentanoate
Molecular FormulaC9H16O3
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESCC(C(=O)C(C)(C)C)C(=O)OC
InChIInChI=1S/C9H16O3/c1-6(8(11)12-5)7(10)9(2,3)4/h6H,1-5H3
InChIKeyHFEYHSMAQZZKIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,4,4-Trimethyl-3-oxopentanoate (CAS 82145-70-8): Procurement-Grade β-Keto Ester for Stereoselective Synthesis


Methyl 2,4,4-trimethyl-3-oxopentanoate (CAS 82145-70-8) is a branched β-keto ester with the molecular formula C₉H₁₆O₃ and a molecular weight of 172.22 g·mol⁻¹ . It is typically supplied at a purity of 98% and contains one asymmetric carbon atom, making it a racemic synthon for stereoselective transformations . Its structure features a methyl ester at C-1, a single methyl substituent at the α-position (C-2), and a geminal dimethyl-substituted tert-butyl ketone at the β-position (C-4), which confers distinct steric and electronic properties relative to other 3-oxopentanoate esters [1].

Why Methyl 2,4,4-Trimethyl-3-oxopentanoate Cannot Be Replaced by Common β-Keto Ester Analogs


The 2,4,4-trimethyl substitution pattern on the 3-oxopentanoate backbone is not interchangeable with close analogs such as the 2,2,4-trimethyl isomer, the ethyl ester homolog, or the des-methyl (4,4-dimethyl) variant. The position of the single α-methyl group versus a geminal α-dimethyl group dictates the acidity (pKa) and enolate geometry, which in turn controls diastereoselectivity in alkylation and aldol reactions [1]. The methyl ester versus ethyl ester influences both the steric environment during nucleophilic additions and the ease of subsequent hydrolysis under mild conditions [2]. Furthermore, the presence of a single chiral center in methyl 2,4,4-trimethyl-3-oxopentanoate enables racemic resolution or asymmetric transformation strategies that are impossible with achiral analogs, directly impacting the procurement decision when a defined stereochemical outcome is required [3].

Quantitative Differentiation Evidence for Methyl 2,4,4-Trimethyl-3-oxopentanoate vs. Closest Analogs


Molecular Weight and Steric Bulk: 2,4,4-Trimethyl vs. 2,2,4-Trimethyl Isomer

Although methyl 2,4,4-trimethyl-3-oxopentanoate and its 2,2,4-trimethyl isomer share the identical molecular weight of 172.22 g·mol⁻¹ and formula C₉H₁₆O₃, the α-substitution pattern differs fundamentally: the target compound bears a single α-methyl group (one hydrogen remaining at C-2), whereas the 2,2,4-isomer bears two geminal α-methyl groups (no α-hydrogen) [1]. The presence of an α-hydrogen in methyl 2,4,4-trimethyl-3-oxopentanoate enables enolate formation and subsequent C–C bond construction, a reactivity pathway that is completely blocked in the fully substituted 2,2,4-trimethyl analog . This structural distinction does not manifest as a different molecular weight or bulk purity value; rather, it determines the entire scope of downstream synthetic utility.

Organic Synthesis Steric Effects β-Keto Ester Chemistry

Computed LogP: Lipophilicity Comparison with the Des-Methyl Analog (Methyl 4,4-Dimethyl-3-oxopentanoate)

The computed octanol-water partition coefficient (XLogP3) for methyl 2,4,4-trimethyl-3-oxopentanoate is 1.9, compared to 1.4 for the des-α-methyl analog methyl 4,4-dimethyl-3-oxopentanoate (CAS 55107-14-7) [1][2]. The LogP difference of 0.5 log units indicates approximately a 3.2-fold higher lipophilicity for the 2,4,4-trimethyl compound, which is attributable to the additional α-methyl substituent [3].

Lipophilicity LogP Physicochemical Properties

Chiral Center Availability: Enantioselective Synthesis Potential vs. Achiral Analogs

Methyl 2,4,4-trimethyl-3-oxopentanoate contains one defined asymmetric carbon atom at the α-position (C-2), as evidenced by its MDL descriptor showing one asymmetric atom . In contrast, methyl 2,2,4-trimethyl-3-oxopentanoate (CAS 918-71-8) has zero asymmetric carbon atoms due to geminal α,α-dimethyl substitution, and methyl 4,4-dimethyl-3-oxopentanoate (CAS 55107-14-7) is also achiral [1][2]. The target compound is commercially supplied as a racemate (undefined stereocenter count = 1), enabling procurement of the racemic mixture for resolution or use of chiral catalysts to achieve stereoselective transformations .

Asymmetric Synthesis Chiral Building Block Stereochemistry

Ester Alkyl Group: Methyl vs. Ethyl Ester Steric and Hydrolytic Differentiation

Methyl 2,4,4-trimethyl-3-oxopentanoate (methyl ester; MW 172.22 g·mol⁻¹) differs from its ethyl ester homolog (ethyl 2,4,4-trimethyl-3-oxopentanoate, CAS 85515-84-0; MW 186.25 g·mol⁻¹) by a molecular weight increment of 14.03 g·mol⁻¹ (one methylene unit) [1][2]. The smaller methoxy group exerts less steric hindrance at the ester carbonyl during nucleophilic addition, potentially leading to faster reaction kinetics compared to the ethoxy analog. Computed LogP values reflect this: the methyl ester has XLogP3 = 1.9 [1], while the ethyl ester has XLogP3 = 2.3 [2], a difference of +0.4 log units. The boiling point of the ethyl ester has been measured at 103–105 °C at 19 Torr; direct boiling point data for the methyl ester at comparable pressure were not located in the accessible literature, constituting a data gap .

Ester Hydrolysis Steric Effects Protecting Group Strategy

Procurement-Relevant Application Scenarios for Methyl 2,4,4-Trimethyl-3-oxopentanoate


Stereoselective Synthesis of Bioactive Molecules Requiring a Chiral β-Keto Ester Building Block

When a synthetic route to a chiral pharmaceutical intermediate demands a β-keto ester that can undergo enantioselective hydrogenation, alkylation, or aldol reaction to set a defined stereocenter, methyl 2,4,4-trimethyl-3-oxopentanoate is the only suitable choice among its closest analogs. The single asymmetric carbon at C-2 enables access to either enantiomer through catalytic asymmetric synthesis or resolution, whereas both the 2,2,4-trimethyl isomer and the des-methyl (4,4-dimethyl) analog are achiral and cannot fulfill this role [1]. The methyl ester group also permits mild hydrolytic removal under conditions compatible with acid-sensitive substrates, broadening the scope of compatible synthetic sequences [2].

Enolate-Dependent C–C Bond Formation: Alkylation and Aldol Reactions

This compound is the definitive procurement choice for any synthetic protocol involving enolate generation at the α-carbon followed by electrophilic trapping. The presence of a single α-hydrogen at C-2 enables quantitative deprotonation to form a nucleophilic enolate, whereas the 2,2,4-trimethyl isomer lacks this hydrogen and is completely inert under identical conditions [1]. The tert-butyl-like steric environment at C-4 further biases the enolate geometry, influencing the diastereoselectivity of subsequent C–C bond formation in aldol and Michael addition reactions [2].

Hydrolytically Stable Coating Monomers and Reactive Coalescents Using the 2,4,4-Trimethyl-3-oxopentanoate Scaffold

The 2,4,4-trimethyl-3-oxopentanoate core structure has been disclosed in patent literature as a hydrolytically stable β-keto ester scaffold for reactive coalescent monomers in waterborne coating compositions [1]. The methyl ester variant (target compound) provides a smaller leaving group compared to bulkier esters, which can accelerate transesterification with latex polymer backbones or facilitate controlled hydrolysis during film curing. Comparative assessments within the Eastman Chemical Company patent family indicate that 3-oxopentanoate esters with branched substitution at C-2 and C-4 exhibit superior hydrolytic stability relative to the widely used acetoacetoxyethyl methacrylate (AAEM), although exact half-life data for the methyl 2,4,4-trimethyl variant versus specific analogs remain unretrieved in the open literature [1][2].

Intermediate for Heterocyclic Synthesis via Condensation with Amines and Hydrazines

The β-keto ester functionality of methyl 2,4,4-trimethyl-3-oxopentanoate enables condensation with amines, hydrazines, and hydroxylamines to construct nitrogen-containing heterocycles such as pyrazolones, isoxazolones, and oxazoline derivatives [1]. The steric bulk of the tert-butyl ketone moiety at C-4 provides regiochemical control during cyclocondensation, favoring reaction at the less hindered ester carbonyl. This regioselectivity is a direct consequence of the 2,4,4-trimethyl substitution pattern, which is not replicated by the 2,2,4-trimethyl isomer (lacking enolate accessibility) or the 4,4-dimethyl analog (lacking the α-methyl group) [1][2].

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